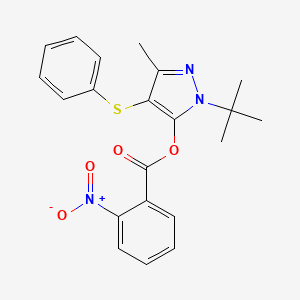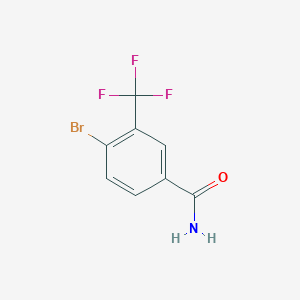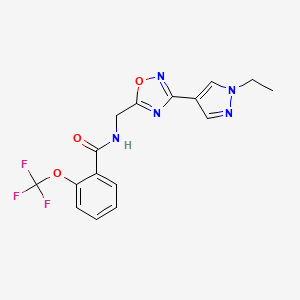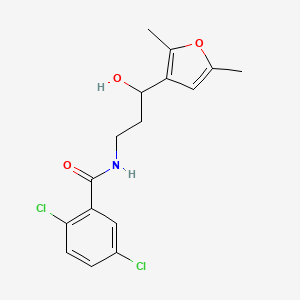
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate, also known as TBNPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and biochemical processes. 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. Additionally, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and neurotransmitter receptors, and changes in neuronal excitability and synaptic transmission. 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biochemical and physiological processes. However, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate also has some limitations, including its complex synthesis method and potential toxicity, which require careful handling and safety precautions.
未来方向
There are several future directions for research on 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate, including the development of novel analogs with improved efficacy and safety profiles, the identification of its molecular targets and signaling pathways, and the investigation of its potential therapeutic applications in various diseases and disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate and its effects on cellular and molecular processes.
合成方法
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 2-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-chloromethylphenylthiourea. The final product is obtained by reacting the resulting intermediate with methyl iodide. The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate is a complex process that requires careful handling and precise control of reaction conditions.
科学研究应用
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. In drug discovery, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-18(29-15-10-6-5-7-11-15)19(23(22-14)21(2,3)4)28-20(25)16-12-8-9-13-17(16)24(26)27/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRVFVREXMVEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2459059.png)
![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)
![N-(2,6-dimethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2459062.png)


![2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2459067.png)

![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)
![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)
![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2459078.png)